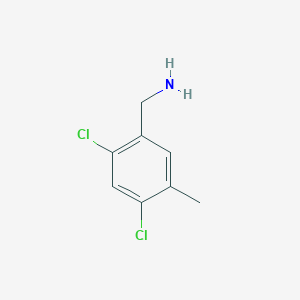

2,4-Dichloro-5-methylbenzylamine

Description

Contextualization within Halogenated Benzylamine (B48309) Chemistry and Derivatives

Halogenated benzylamines are a class of organic compounds characterized by a benzylamine core substituted with one or more halogen atoms on the aromatic ring. The presence of halogens, such as chlorine, significantly influences the chemical reactivity and physical properties of the molecule. These substitutions can alter the acidity of the amine protons, the nucleophilicity of the nitrogen atom, and the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution reactions.

The specific placement of two chlorine atoms and a methyl group on the benzene (B151609) ring of 2,4-dichloro-5-methylbenzylamine creates a distinct electronic environment. The electron-withdrawing nature of the chlorine atoms can impact the basicity of the amino group, a critical factor in many of its potential reactions. The methyl group, being electron-donating, provides a subtle counterbalance and adds to the structural complexity that can be exploited in targeted synthesis. The study of halogenated benzylamines is crucial as they are precursors to a wide array of more complex molecules, including those with significant biological activity. nih.gov

Significance as a Core Scaffold and Synthetic Intermediate

The true value of this compound in chemical research lies in its potential as a core scaffold and a versatile synthetic intermediate. Benzylamines, in general, are widely used in the synthesis of a variety of compounds due to the reactivity of the amino group. wikipedia.org This amine functionality can readily undergo reactions such as alkylation, acylation, and condensation to form a diverse range of derivatives. wikipedia.org

The di-chlorinated and methylated phenyl ring of this particular benzylamine provides a stable and functionalized platform for building more elaborate molecular architectures. For instance, substituted benzylamines are key components in the synthesis of various biologically active compounds. Research into substituted benzyloxy-benzylamine structures has led to the discovery of potent inhibitors of enzymes like acetyltransferase Eis, which is implicated in antibiotic resistance in tuberculosis. nih.gov This highlights the potential for derivatives of this compound to be investigated for similar inhibitory activities against a range of biological targets.

Furthermore, the presence of the benzyl (B1604629) group allows for its potential removal via hydrogenolysis, a common strategy in medicinal chemistry to unmask a primary or secondary amine at a later stage of a synthesis. wikipedia.org This "masked ammonia" approach is a powerful tool in the construction of complex nitrogen-containing molecules.

Current Research Gaps and Opportunities for this compound

Despite its potential, dedicated research on this compound is still in its nascent stages. A thorough review of the scientific literature reveals a significant gap in the understanding of this specific compound. There is a lack of published data on its detailed physicochemical properties, its specific reaction kinetics, and its toxicological profile.

This scarcity of information presents a wealth of opportunities for chemical researchers. Key areas for future investigation include:

Development of Efficient Synthetic Routes: While general methods for the synthesis of halogenated benzylamines exist, optimizing a high-yield and scalable synthesis specific to this compound is a crucial first step. google.com

Exploration of Reactivity: A systematic study of its reactivity with various electrophiles and its participation in different named reactions would provide a valuable toolkit for synthetic chemists.

Investigation of Biological Activity: Screening this compound and its derivatives for biological activity against various targets, such as enzymes and receptors, could lead to the discovery of new therapeutic agents. The structural similarity to known bioactive molecules suggests this could be a fruitful area of research. nih.gov

Application in Materials Science: The rigid and functionalized aromatic core could be exploited in the synthesis of novel polymers or other materials with specific electronic or physical properties.

Chemical Compound Data

| Compound Name |

| This compound |

| 2,4-Dichloro-5-methyl-phenylamine |

| 2,4-Dichloro-N-methylbenzylamine |

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dichloro-5-methyl-phenylamine | 2,4-Dichloro-N-methylbenzylamine |

| CAS Number | 1803813-13-9 nih.gov | 17601-75-1 | 5013-77-4 researchgate.net |

| Molecular Formula | C₈H₉Cl₂N | C₇H₇Cl₂N | C₈H₉Cl₂N researchgate.net |

| Molecular Weight | 190.07 g/mol | 176.04 g/mol | 190.07 g/mol researchgate.net |

| Boiling Point | Data not available | Data not available | 123 °C researchgate.net |

| Known Applications | Synthetic Intermediate | Intermediate for Ciprofloxacin | Versatile small molecule scaffold researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-5-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBXRCFCJOAUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 5 Methylbenzylamine and Analogues

Approaches to Regioselective Dichlorination and Methylation of the Aromatic Nucleus

The arrangement of the chloro and methyl substituents on the benzene (B151609) ring is a critical aspect of the synthesis. The desired 2,4-dichloro-5-methyl substitution pattern necessitates a strategic approach to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Strategies for Initial Functionalization

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto a benzene ring. minia.edu.eg The reactivity and orientation of substitution are governed by the nature of the substituents already present on the ring. In the context of synthesizing 2,4-dichloro-5-methylbenzylamine, starting with a monosubstituted benzene derivative like toluene (B28343) (methylbenzene) is a common strategy.

The methyl group of toluene is an activating group and an ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group. libretexts.orgmsu.edu This inherent directing effect is a key consideration in the synthetic design.

Halogenation and Methylation Sequence Optimization

The specific order of chlorination and methylation steps is crucial for achieving the desired 2,4-dichloro-5-methyl substitution pattern.

Starting with toluene, direct chlorination presents a challenge in controlling regioselectivity. The methyl group directs chlorination to the ortho and para positions. libretexts.orgmsu.edu While this can lead to the formation of 2-chlorotoluene (B165313) and 4-chlorotoluene (B122035), achieving the specific 2,4-dichloro substitution requires further, more controlled halogenation steps. The chlorination of toluene can result in a mixture of isomers, including minor amounts of the meta-chlorotoluene and dichlorinated products. stackexchange.com

A more controlled approach might involve starting with a different substituted benzene. For instance, beginning with a compound that directs incoming electrophiles to the desired positions can be more efficient. The synthesis of related dichlorinated aromatic compounds often involves multi-step sequences to ensure the correct placement of substituents. For example, the synthesis of 1,5-dichloro-2,4-dinitrobenzene starts with m-dichlorobenzene and utilizes the directing effects of the chloro groups for subsequent nitration. orgsyn.org

The methylation of toluene itself has been extensively studied, particularly for the production of xylenes. nih.govresearchgate.netnih.gov These studies often focus on maximizing the yield of a specific isomer, such as para-xylene, by using specialized catalysts and reaction conditions. researchgate.netnih.gov While not directly leading to the 2,4-dichloro-5-methyl pattern, this research highlights the ability to influence regioselectivity in electrophilic aromatic substitution on a toluene ring. nih.govresearchgate.netnih.gov

A plausible synthetic route to the 2,4-dichloro-5-methyl aromatic nucleus could start from 2,4-dichlorotoluene (B165549). This intermediate can then be subjected to further functionalization. Alternatively, starting with a different precursor and introducing the chloro and methyl groups in a stepwise manner allows for greater control over the final substitution pattern.

Formation of the Benzyl (B1604629) Amine Moiety

Once the 2,4-dichloro-5-methyl substituted aromatic ring is obtained in the form of a suitable precursor, the next stage is the formation of the benzylamine (B48309) group. This typically involves the introduction of a one-carbon functional group at the benzylic position, which is then converted to an amine.

Reductive Amination of Corresponding Aldehydes or Ketones

Reductive amination is a widely used and versatile method for synthesizing amines from aldehydes or ketones. youtube.comrsc.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by reduction to the corresponding amine. redalyc.org

In the synthesis of this compound, the corresponding aldehyde, 2,4-dichloro-5-methylbenzaldehyde (B2995549), would be a key intermediate. This aldehyde can be synthesized through various methods, such as the formylation of 2,4-dichloro-5-methylbenzene. The aldehyde then reacts with ammonia (B1221849) or an ammonia equivalent to form an imine, which is subsequently reduced to the primary benzylamine. youtube.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. redalyc.orgorganic-chemistry.org The reaction can often be performed in a one-pot procedure, where the aldehyde, amine, and reducing agent are all combined. youtube.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 2,4-Dichloro-5-methylbenzaldehyde | Ammonia | Sodium borohydride | This compound |

| 2,4-Dichloro-5-methylbenzaldehyde | Ammonium acetate | Sodium cyanoborohydride | This compound |

Nitrile Reduction Pathways

An alternative route to the benzylamine moiety involves the reduction of a nitrile group. The synthesis would first target the preparation of 2,4-dichloro-5-methylbenzonitrile. This nitrile can then be reduced to this compound using a variety of reducing agents.

The synthesis of the required benzonitrile (B105546) can be achieved through methods such as the Sandmeyer reaction, starting from the corresponding aniline (B41778) (2,4-dichloro-5-methylaniline), or by other cyanation methods. The reduction of the nitrile to the primary amine is a common transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for this purpose. Catalytic hydrogenation over a metal catalyst, such as Raney nickel or palladium on carbon, can also be employed. vulcanchem.com

Amidation and Subsequent Reduction Reactions

A third approach involves the formation of an amide followed by its reduction. This pathway would start with a carboxylic acid derivative, such as 2,4-dichloro-5-methylbenzoic acid. The carboxylic acid can be converted to an amide by reaction with ammonia or a suitable amine source, often activated by a coupling agent or by conversion to an acid chloride.

The resulting amide, 2,4-dichloro-5-methylbenzamide, can then be reduced to the corresponding benzylamine. Similar to nitrile reduction, lithium aluminum hydride is a common and effective reagent for the reduction of amides to amines. This method provides another reliable pathway to the target benzylamine from a different set of starting materials.

Synthesis of Precursors and Related Compounds

Methodologies for Dichlorinated and Methylated Aromatic Intermediates

The construction of the 2,4-dichloro-5-methyl aromatic core is a key challenge, governed by the principles of electrophilic aromatic substitution. The relative positions of the substituents (two chlorine atoms and a methyl group) dictate the synthetic strategy, as the order of their introduction significantly influences the final product's regiochemistry.

A plausible synthetic pathway begins with toluene (methylbenzene). The methyl group is an ortho-, para-director. Chlorination of toluene would lead to a mixture of 2-chlorotoluene and 4-chlorotoluene. Further chlorination of 4-chlorotoluene would then be directed by both the methyl group (ortho-directing) and the chlorine atom (ortho-, para-directing), potentially yielding 2,4-dichlorotoluene.

Alternatively, a Friedel-Crafts alkylation of 1,3-dichlorobenzene (B1664543) could be considered, though this often suffers from issues like carbocation rearrangements and polyalkylation. A more controlled approach involves the formylation of a pre-existing dichlorinated toluene. For instance, 2,4-dichlorotoluene can serve as a key intermediate. This compound can be subjected to formylation to introduce a carbonyl group, which is then converted to the aminomethyl group.

Key transformations to convert the dichlorinated and methylated intermediate into the final benzylamine product include:

Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring, often at the 5-position of 2,4-dichlorotoluene, can be achieved through reactions like the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction. These methods generate the corresponding benzaldehyde.

Reductive Amination: The resulting 2,4-dichloro-5-methylbenzaldehyde can then be converted to this compound. This is a two-step process within a single pot where the aldehyde first reacts with an amine (like ammonia or a primary amine) to form an imine, which is subsequently reduced to the target amine. frontiersin.orgacsgcipr.org This method is often preferred for its efficiency and selectivity. nih.gov

A summary of a potential synthetic route is presented below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Toluene | Cl₂, Lewis Acid Catalyst (e.g., FeCl₃) | 2,4-Dichlorotoluene |

| 2 | 2,4-Dichlorotoluene | e.g., Vilsmeier-Haack (DMF, POCl₃) | 2,4-Dichloro-5-methylbenzaldehyde |

| 3 | 2,4-Dichloro-5-methylbenzaldehyde | NH₃, Reducing Agent (e.g., H₂, Ni catalyst or NaBH₄) | This compound |

Analogous Synthetic Routes from Halogenated Pyrimidines and Pyridines

The synthesis of halogenated nitrogen-containing heterocycles like pyridines and pyrimidines offers valuable insights into analogous synthetic strategies. While the aromatic character of these rings differs from benzene, making them generally less reactive towards electrophilic substitution, various methods have been developed for their functionalization. acsgcipr.orgrsc.org

Pyridine (B92270) Halogenation: Direct halogenation of pyridine is often difficult and requires harsh conditions due to the electron-deficient nature of the ring. rsc.org More effective strategies include:

Radical Halogenation: These reactions can proceed at high temperatures, often initiated by UV light, and are less sensitive to the ring's electron density. rsc.org

Synthesis from Precursors: A common industrial method involves the chlorination of 2-pyridone using reagents like phosphorus oxychloride to yield 2-chloropyridine. nih.govbris.ac.uk This highlights a strategy of building the desired functionality from a pre-functionalized ring.

De Novo Synthesis: Many substituted pyridines are constructed from acyclic precursors. For example, condensation reactions involving amines and carbonyl compounds can form the pyridine ring with the desired substituents already in place. acsgcipr.orgnih.gov

Pyrimidine (B1678525) Synthesis: Pyrimidines are often synthesized through condensation reactions. A widely used method involves the reaction of a 1,3-dicarbonyl compound (or a surrogate) with an amidine. This approach allows for significant diversity in the final product by varying the starting materials. researchgate.net A deconstruction-reconstruction strategy has also been developed where a complex pyrimidine is converted into a simpler intermediate that can then be used in various cyclization reactions to generate diverse analogs. chemrxiv.org

The table below compares general strategies for halogenated aromatics and N-heterocycles.

| Strategy | Benzene Derivatives | Pyridine/Pyrimidine Derivatives | Key Considerations |

| Direct Halogenation | Standard Electrophilic Aromatic Substitution (EAS) with Lewis acid catalyst. libretexts.org | Difficult due to electron-deficient ring; often requires high temperatures or radical conditions. rsc.org | Ring reactivity is paramount. Benzene is electron-rich; pyridine/pyrimidine are electron-poor. |

| SNAr | Requires strong activation (e.g., nitro groups) and harsh conditions. | More facile, especially with halogens at the 2- or 4-positions, which are activated by the ring nitrogen. bris.ac.uk | The ring nitrogen in heterocycles stabilizes the Meisenheimer complex intermediate. |

| De Novo Ring Synthesis | Not applicable for modifying an existing benzene ring. | Common and versatile method, building the ring from acyclic precursors (e.g., dicarbonyls and amidines). researchgate.netchemrxiv.org | Allows for precise placement of substituents from the outset. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, minimizing waste, and improving energy efficiency. These principles can be applied to the synthesis of this compound, particularly in the halogenation and reductive amination steps.

Solvent-Free Reactions and Catalytic Systems

Solvent-Free Halogenation: Traditional aromatic halogenation often uses chlorinated solvents, which pose environmental risks. Research has focused on developing solvent-free methods. For example, palladium-catalyzed ortho-chlorination of anilides has been achieved in good yields under solvent-free conditions using CuCl₂. rsc.orgbris.ac.uk While not directly applicable to toluene, this demonstrates the potential for solid-state or melt-phase reactions to reduce solvent use. Other approaches include using N-halosuccinimides (NXS) which are easier to handle than molecular halogens, sometimes in combination with Lewis base catalysts under mild, solvent-free conditions. researchgate.netchemrxiv.org

Catalytic Reductive Amination: Reductive amination is a key step in forming the benzylamine. Green approaches to this reaction focus on the choice of catalyst and reducing agent.

Heterogeneous Catalysts: Using solid-supported catalysts (e.g., palladium on carbon, Rh/Al₂O₃) simplifies product purification and allows the catalyst to be recycled. psu.edu This avoids the need for stoichiometric and often toxic reducing agents.

Hydrogen as a Reductant: Catalytic hydrogenation, using H₂ gas as the reducing agent, is a highly atom-economical method. acsgcipr.org The only byproduct is water. Research has focused on developing catalysts that operate under milder pressures and temperatures. psu.edu

Alternative Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol-water mixtures can significantly improve the green profile of the synthesis. ijcrcps.com

The table below outlines potential green alternatives for the synthesis.

| Reaction Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Halogenation | Cl₂ in a chlorinated solvent with a Lewis acid. | N-Chlorosuccinimide (NCS) under solvent-free conditions or with a recyclable catalyst. rsc.orgresearchgate.net | Safer Reagents, Waste Prevention |

| Reductive Amination | NaBH₃CN (toxic cyanide waste). | Catalytic hydrogenation (e.g., H₂ over Pd/C or Rh/Al₂O₃) in a green solvent (e.g., ethanol/water). psu.eduresearchgate.net | Atom Economy, Catalysis, Safer Solvents |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-5-methylbenzylamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at position 6 (H-6) and the proton at position 3 (H-3) would appear as separate singlets due to the lack of adjacent protons for coupling. The chemical shift of these protons would be influenced by the electron-withdrawing chloro groups and the electron-donating methyl and aminomethyl groups. The benzylic protons (CH₂) would appear as a singlet, integrating to two protons, typically in the range of 3.7-4.0 ppm. The methyl group protons (CH₃) would also present as a singlet, integrating to three protons, at a chemical shift of approximately 2.3-2.5 ppm. The amine protons (NH₂) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. The aromatic region would contain six distinct signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the chloro-substituents (C-2 and C-4) are expected to be shifted downfield. The carbon attached to the methyl group (C-5) and the carbon attached to the benzylamine (B48309) moiety (C-1) would also have characteristic chemical shifts. The benzylic carbon (CH₂) signal would typically appear in the range of 45-55 ppm, while the methyl carbon (CH₃) signal would be observed at a higher field, around 15-25 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.3 | - |

| H-6 | ~7.4 | - |

| CH₂ | ~3.8 | ~48 |

| CH₃ | ~2.4 | ~20 |

| NH₂ | variable | - |

| C-1 | - | ~138 |

| C-2 | - | ~135 |

| C-3 | - | ~131 |

| C-4 | - | ~133 |

| C-5 | - | ~137 |

| C-6 | - | ~129 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable. labproinc.comrsc.orgmassbank.eudocbrown.info

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. labproinc.comrsc.org For this compound, the COSY spectrum would be expected to be relatively simple, primarily showing no cross-peaks in the aromatic region, confirming the singlet nature of the aromatic protons. It would, however, confirm the absence of coupling between the benzylic, methyl, and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). docbrown.info This experiment would be crucial for unequivocally assigning the carbon signals. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. Similarly, the benzylic CH₂ proton signal would correlate with the benzylic carbon signal, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). docbrown.info This technique is instrumental in piecing together the molecular fragments. For example, the benzylic protons would show correlations to the aromatic carbons C-1, C-2, and C-6. The methyl protons would show correlations to C-4, C-5, and C-6. These long-range correlations provide definitive evidence for the substitution pattern on the aromatic ring.

Application of Chiral Solvating Agents for Enantiomeric Excess Determination and Absolute Configuration Assignment of Chiral Derivatives

This compound itself is not chiral. However, if it were used to synthesize chiral derivatives, for example, by reaction of the amine group to form an amide with a chiral carboxylic acid, NMR spectroscopy in the presence of a chiral solvating agent (CSA) could be used to determine the enantiomeric excess (ee). The CSA forms diastereomeric complexes with the enantiomers of the chiral derivative, which have slightly different NMR spectra. This results in the splitting of signals in the ¹H or ¹³C NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer and thus the determination of the ee. The absolute configuration could potentially be assigned by comparing the observed chemical shift differences with those of known compounds or by using advanced NMR techniques like the Mosher's method on suitable derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. chemicalbook.comchemical-suppliers.eu For this compound (C₈H₉Cl₂N), the calculated exact mass is 190.0166. HRMS would be able to confirm this mass with a high degree of accuracy (typically to within a few parts per million), which in turn confirms the elemental composition of the molecule. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Fragmentation Pathway Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information for structural confirmation. researchgate.net

A plausible fragmentation pathway would involve the following steps:

Alpha-cleavage: The bond between the benzylic carbon and the aromatic ring is a likely point of cleavage. This would lead to the formation of a stable benzyl (B1604629) cation or a dichloromethylphenyl radical.

Benzylic cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), resulting in the formation of the [M-1]⁺ ion or, more significantly, the dichloromethylphenyl cation by loss of the CH₂NH₂ radical. A major fragment would be expected at m/z 174, corresponding to the [C₇H₅Cl₂]⁺ ion.

Loss of Chlorine: The molecule could also lose one or both chlorine atoms, leading to fragments at [M-Cl]⁺ and [M-2Cl]⁺.

Tropylium (B1234903) Ion Formation: The benzyl cation can rearrange to the highly stable tropylium ion (C₇H₇⁺), which would give a characteristic signal at m/z 91, although the presence of the dichloro- and methyl-substituents would alter this fragment's mass.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 190/192/194 | [C₈H₉Cl₂N]⁺ (Molecular ion) |

| 174/176 | [C₇H₅Cl₂]⁺ |

| 159/161 | [C₈H₈ClN]⁺ |

| 124 | [C₇H₆Cl]⁺ |

| 89 | [C₇H₅]⁺ |

Note: The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available in the public domain. A predicted spectrum would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| N-H stretching (amine) | 3400-3250 | Medium |

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C-H stretching (aliphatic -CH₂- & -CH₃) | 2960-2850 | Medium |

| N-H bending (amine) | 1650-1580 | Variable |

| C=C stretching (aromatic ring) | 1600-1450 | Variable |

| C-H bending (aliphatic) | 1470-1370 | Medium |

| C-N stretching | 1250-1020 | Medium |

| C-Cl stretching | 850-550 | Strong |

Note: This table is predictive and based on general group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific experimental Raman data for this compound is not available. A theoretical analysis would anticipate strong signals for the aromatic ring breathing modes and the C-Cl symmetric stretches.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Strong |

| C-H stretching (aliphatic) | 2960-2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl symmetric stretching | 750-650 | Strong |

Note: This table is predictive. Experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The substitution on the benzene ring affects the energy of these transitions and thus the absorption maxima (λmax).

No experimental UV-Vis spectrum for this compound has been reported. Aromatic amines typically exhibit absorption bands in the 200-300 nm region. The presence of chlorine and methyl substituents would be expected to cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted benzylamine.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Predicted λmax Range (nm) | Solvent Effects |

| π → π | ~270-290 | Sensitive to solvent polarity, may show fine structure. |

| n → π | ~230-250 | May be observed as a shoulder on the main π → π* band. |

Note: This table is predictive and based on general principles for substituted benzenes. The actual spectrum would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound has not been deposited in crystallographic databases.

Should a single crystal be grown, X-ray diffraction analysis would reveal:

The conformation of the benzylamine side chain relative to the benzene ring.

The planarity of the benzene ring and any distortions caused by the substituents.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which would dictate the crystal packing.

Reactivity and Mechanistic Studies of 2,4 Dichloro 5 Methylbenzylamine

Nucleophilic Substitution Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) imparts nucleophilic character, allowing it to participate in a variety of substitution reactions.

The amine nitrogen of 2,4-dichloro-5-methylbenzylamine can be readily acylated or alkylated. Acylation typically involves the reaction with acyl chlorides or anhydrides to form the corresponding amides. Alkylation can be achieved using alkyl halides, where the amine displaces the halide to form secondary or tertiary amines. The reactivity in these reactions is influenced by the steric hindrance around the amine nitrogen and the electronic effects of the dichlorinated aromatic ring.

In the context of amination reactions where this compound acts as the amine source, regioselectivity becomes a critical factor, particularly when the substrate has multiple electrophilic sites. For instance, in reactions with substituted pyrimidines, the site of amination can be controlled. Studies on analogous systems, such as the reaction of amines with 5-substituted-2,4-dichloropyrimidines, have shown that the substitution can be directed to either the C2 or C4 position depending on the reaction conditions and the nature of the nucleophile. researchgate.net For example, using tertiary amine nucleophiles can lead to selective substitution at the C-2 position. researchgate.net

Stereoselectivity can be a consideration when the reaction creates a new chiral center. While the benzylamine itself is not chiral, its reactions with chiral electrophiles or in the presence of chiral catalysts can lead to diastereomeric products. The stereochemical outcome is dictated by the steric and electronic interactions in the transition state.

The kinetics of amination reactions involving benzylamines are influenced by several factors, including the solvent, temperature, and the nature of the electrophile. Kinetic studies on related nucleophilic substitution reactions have demonstrated that the rates can be significantly dependent on the polarity of the solvent and the nature of the amine. researchgate.netresearchgate.net For instance, the reaction rates can differ substantially between protic and aprotic solvents. researchgate.net

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, govern the position of equilibrium. In reversible amination reactions, the equilibrium can be shifted by altering reaction conditions, such as temperature or by removing a byproduct. The thermodynamic parameters for related reactions, such as the reaction of amines with substituted pyridopyrimidines, have been determined using techniques like variable temperature NMR. nih.gov

Reactions of the Dichlorinated Aromatic Ring

The two chlorine atoms on the aromatic ring of this compound are susceptible to displacement through various transition metal-catalyzed and nucleophilic aromatic substitution reactions.

The chlorine atoms on the aromatic ring can be substituted using palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comresearchgate.net This method is widely used to form biaryl structures. The reactivity of the two chlorine atoms can differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions. mdpi.com An extended study on the reactivity of potassium aryl- and heteroaryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions has been presented. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org It is a valuable method for the synthesis of arylalkynes. rsc.orgyoutube.com The reaction is typically carried out under mild conditions. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This provides a route to synthesize more complex aniline (B41778) derivatives from this compound. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, base |

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the dichlorinated aromatic ring. youtube.comlibretexts.orgyoutube.com In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms through an addition-elimination mechanism. libretexts.orgnih.gov The presence of electron-withdrawing groups on the ring generally activates it towards nucleophilic attack. libretexts.org

The regioselectivity of SNAr reactions on di-substituted aromatic rings is a key consideration. In the case of this compound, the position of nucleophilic attack (either at C-2 or C-4) will be influenced by the electronic and steric effects of the substituents. For instance, in related 2,4-dichloropyrimidine (B19661) systems, SNAr reactions with amines often show a preference for substitution at the C4 position. researchgate.netnih.gov However, this selectivity can be altered by factors such as the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.comresearchgate.netwuxiapptec.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity by evaluating the relative energies of the possible transition states. nih.gov

Table 2: Factors Influencing Regioselectivity in SNAr Reactions

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups activate ortho and para positions to nucleophilic attack. | In 2,4-dichloropyrimidines with an electron-withdrawing group at C-5, substitution is selective at C-4. researchgate.netnih.gov |

| Steric Hindrance | Bulky nucleophiles may favor attack at the less sterically hindered position. | --- |

| Nucleophile Identity | The nature of the attacking nucleophile can alter the preferred site of reaction. | Tertiary amine nucleophiles can favor C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. researchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. | --- |

| Temperature | Reaction temperature can affect the kinetic versus thermodynamic product distribution. | --- |

Information regarding "this compound" is not available in the public domain based on the performed search.

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found concerning the reactivity, potential rearrangement mechanisms, or its application in protecting group chemistry for the compound "this compound".

The search included queries for the compound itself, as well as for closely related structures and functionalities, in an attempt to infer potential chemical behavior. However, the strict requirement to focus solely on "this compound" prevents the inclusion of information on analogous compounds.

Therefore, the requested article on the "," with its specified subsections, cannot be generated at this time due to the absence of relevant data in the searched sources.

Derivatization Strategies and Utility As a Chemical Scaffold

Synthesis of Functionalized 2,4-Dichloro-5-methylbenzylamine Derivatives

The primary amine group and the aromatic ring of this compound are the main sites for chemical modifications, enabling the creation of a wide array of derivatives.

N-Substituted Benzylamines

The nitrogen atom of the benzylamine (B48309) can be readily substituted through various chemical reactions. One common approach is the formation of amides via reaction with carboxylic acids or their derivatives. For instance, a series of N-substituted benzamide (B126) derivatives have been synthesized, characterized by IR, MS, 1H NMR, and 13C NMR spectroscopy. researchgate.net This process typically involves the coupling of the benzylamine with a suitable benzoyl chloride or by using coupling agents to facilitate the amide bond formation.

Another strategy for N-substitution involves the reaction with sulfonyl chlorides. For example, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized by reacting an appropriate amine with 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride. nih.gov This highlights the versatility of the amino group in forming stable sulfonamide linkages.

Furthermore, N-alkylation or N-arylation can be achieved through reactions with alkyl or aryl halides, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. These reactions expand the chemical space accessible from the this compound scaffold.

Derivatives with Modifications on the Aromatic Ring

While the primary focus is often on the derivatization of the amino group, the aromatic ring of this compound can also be modified, although this is generally more challenging due to the presence of the deactivating chloro and methyl groups. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, could potentially be employed, though they would require harsh conditions and may lead to mixtures of isomers.

A more controlled approach involves the synthesis of derivatives starting from precursors where the desired modifications on the aromatic ring are already in place. For example, the synthesis of 2,3-dialkoxyphenazine derivatives has been achieved through a multi-step process that starts with nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. nih.gov This strategy allows for the precise placement of substituents on the aromatic ring before the formation of the final heterocyclic system.

Incorporation of the this compound Moiety into Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

Pyrimidine (B1678525) Derivatives

The this compound moiety can be incorporated into pyrimidine rings. The synthesis of pyrimidine derivatives often involves the reaction of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. growingscience.comresearchgate.net In the context of this compound, it could potentially react with a pre-formed pyrimidine ring bearing a suitable leaving group, such as a halogen. For example, the amination of 2,4-dichloropyrimidines has been shown to be a viable method for creating substituted pyrimidine derivatives. bohrium.comresearchgate.net The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with various amines demonstrates that selective substitution at the C2 or C4 position of the pyrimidine ring can be controlled. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 2,4-Dichloropyrimidine (B19661) | Acetanilide/NaH | C4-Aniline functionalized 5H-pyrano[2,3-d]pyrimidine | bohrium.com |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 2-Chloro-N,N-diethyl-5-nitro-4-pyrimidinamine | researchgate.net |

| 2,4-Dihydroxyl-5-methoxy pyrimidine | Phosphorous oxychloride | 2,4-Dichloro-5-methoxy pyrimidine | google.com |

Triazole Derivatives

The synthesis of triazole derivatives often involves the reaction of an azide (B81097) with an alkyne (in the case of 1,2,3-triazoles) or the condensation of a hydrazine (B178648) derivative with a compound containing a dicarbonyl or a related functional group (for 1,2,4-triazoles). mdpi.comchemmethod.comresearchgate.netscispace.com The this compound can be a precursor to a key intermediate in these syntheses. For example, it could be converted to the corresponding benzyl (B1604629) azide, which can then participate in a cycloaddition reaction. Alternatively, the amine could be transformed into a hydrazine derivative for subsequent cyclization into a 1,2,4-triazole (B32235) ring.

| Starting Material | Reagent(s) | Product | Reference |

| Aryl acetamide (B32628) bromide derivatives, imine-linked alkynes | NaN3, CuSO4·5H2O | Imine-linked 1,2,3-triazole derivatives | mdpi.com |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Schiff base of 1,2,4-triazole | chemmethod.com |

| tert-Butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate | Malonohydrazide | 1,2,4-Triazol-ylcarbamate derivative | researchgate.net |

| Benzoic acid hydrazide | Carbon disulfide/potassium hydroxide, hydrazine hydrate | 4-(Benzylideneamino-5-phenyl-4H-1,2,4-triazol-3-yl)-2-(4-benzylideneamino-5-phenyl-4H-1,2,4-triazol-3-yl)-thioethanethioate |

Pyrazinone Derivatives

Research on this compound and its Applications Remains Undocumented in Key Chemical Synthesis Areas

Initial research into the chemical compound this compound reveals a significant lack of publicly available scientific literature detailing its specific applications in several key areas of synthetic chemistry. Despite a thorough search of chemical databases and scientific journals, no specific studies were found that describe the derivatization of this compound into nitrogen-containing heterocycles, its use as a chiral auxiliary in asymmetric synthesis, or its application in chiral recognition studies.

The investigation sought to elaborate on the compound's utility as a chemical scaffold, particularly in the formation of various nitrogen-containing heterocyclic structures. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. However, the search did not yield any specific examples or methodologies for the derivatization of this compound for this purpose.

Furthermore, the exploration of this compound as a potential chiral auxiliary or ligand in asymmetric synthesis also proved fruitless. Chiral auxiliaries are crucial tools in modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological effects. Similarly, no studies were identified that investigated the use of this compound in chiral recognition, a process fundamental to understanding enantiomeric differentiation and for the development of chiral separation techniques.

While the searches did yield information on related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, the specific data required to populate the requested article on this compound is not present in the accessible scientific literature. The absence of such information suggests that the potential of this compound in these specific areas of chemical research may be largely unexplored or, if investigated, the results have not been published in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article based on the provided outline for the chemical compound this compound. Further primary research would be required to elucidate the chemical properties and potential applications of this compound in the specified areas.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For 2,4-dichloro-5-methylbenzylamine, DFT studies can elucidate its fundamental chemical characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to understanding its reactivity and spectroscopic properties. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Orbital (MO) analysis, a component of DFT studies, provides insights into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted benzylamines, the nature and position of substituents significantly influence these orbital energies.

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzylamine (B48309) | -8.9 | -0.5 | 8.4 |

| 2,4-Dichlorobenzylamine | -9.2 | -1.1 | 8.1 |

| This compound (Predicted) | -9.1 | -1.0 | 8.1 |

| 4-Methylbenzylamine | -8.7 | -0.4 | 8.3 |

Note: The values for this compound are predicted based on trends observed in related substituted benzylamines. Actual experimental or more detailed computational values may differ.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates, transition states, and the corresponding energy barriers. For instance, in reactions such as N-alkylation or acylation, DFT can model the entire reaction pathway.

Transition state analysis provides the activation energy of a reaction, which is key to understanding its kinetics. By locating the transition state structure and calculating its energy, researchers can predict the feasibility and rate of a chemical transformation. While no specific reaction mechanism studies for this compound are publicly available, studies on similar substituted benzylamines indicate that the electronic effects of the chloro and methyl groups would significantly influence the stability of any charged intermediates or transition states.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For this compound, DFT can be used to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies, DFT can predict the positions of characteristic IR absorption bands, such as N-H stretching, C-H stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra. rsc.org The electronic environment of each nucleus, influenced by the chlorine and methyl substituents, will determine its chemical shift.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption maxima (λmax). nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR | N-H Stretch | 3300-3400 cm⁻¹ |

| C-Cl Stretch | 680-840 cm⁻¹ | |

| ¹H NMR | -CH₂- Protons | δ 3.8 - 4.2 ppm |

| Aromatic Protons | δ 7.0 - 7.5 ppm | |

| ¹³C NMR | -CH₂- Carbon | δ 45 - 50 ppm |

| Aromatic Carbons | δ 125 - 140 ppm | |

| UV-Vis (TD-DFT) | λmax | ~280 nm |

Note: These are predicted values based on general trends for substituted benzylamines and may vary from experimental results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can offer insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The benzylamine moiety allows for rotational freedom around the C-C and C-N bonds. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme's active site.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. In a solvent, for example, the simulation can reveal the organization of solvent molecules around the solute and calculate properties like the solvation free energy. In the context of materials science or pharmacology, MD can model the interactions between multiple molecules of this compound or its interaction with a surface or a protein. Studies on halogenated compounds have shown that halogen bonds can play a significant role in these interactions. nih.govresearchgate.net

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, including but not limited to DFT, are fundamental in predicting the reactivity of this compound. By calculating various molecular descriptors, one can gain a quantitative understanding of its chemical behavior.

Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, can pinpoint the most reactive sites within the molecule. For this compound, the nitrogen atom of the amine group is expected to be a primary site for nucleophilic attack, while the aromatic ring, activated by the methyl group and deactivated by the chloro groups, presents a more complex reactivity pattern for electrophilic substitution. Quantum chemical calculations can provide a detailed picture of this reactivity. rsc.orgepstem.net

Cheminformatics Approaches for Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. In the context of this compound, cheminformatics can be a powerful tool for the design of new analogs with desired properties.

By building a library of virtual compounds based on the this compound scaffold, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate structural features of the molecules with their activity (e.g., biological activity or material properties). By analyzing the QSAR models, one can identify which structural modifications are likely to enhance the desired properties. For example, if the goal is to design a more potent drug candidate, cheminformatics can suggest modifications to the substitution pattern on the aromatic ring or alterations to the benzylamine side chain. nih.govnih.gov

Future Directions in 2,4 Dichloro 5 Methylbenzylamine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,4-dichloro-5-methylbenzylamine is not prominently detailed in current literature, suggesting an opportunity for the development of new and efficient synthetic methodologies. Drawing inspiration from the synthesis of analogous compounds, several strategies could be explored.

A plausible and conventional route would likely start from 2,4-dichloro-5-methyltoluene. This precursor could undergo radical bromination to form 2,4-dichloro-5-methylbenzyl bromide, followed by a nucleophilic substitution with a suitable amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the target benzylamine (B48309).

Future research could focus on more sustainable and atom-economical approaches. For instance, the direct amination of 2,4-dichloro-5-methyltoluene, potentially through catalytic C-H activation, would represent a significant advancement over traditional multi-step syntheses. Furthermore, exploring greener solvents and catalysts, such as enzyme-catalyzed reactions, could reduce the environmental impact of its production.

Another avenue involves the reduction of a corresponding nitrile or oxime. The synthesis of 2,4-dichloro-5-methylbenzonitrile, followed by catalytic hydrogenation, is a well-established method for producing benzylamines. Research into novel and selective reducing agents or electrocatalytic methods could enhance the efficiency and sustainability of this route.

Exploration of Advanced Functional Materials Incorporating the Scaffold

The this compound scaffold possesses distinct electronic and structural features that could be harnessed in the design of advanced functional materials. The dichlorinated phenyl ring imparts specific electronic properties and potential for intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and materials science.

Future investigations could focus on incorporating this moiety into polymeric structures. As a monomer, this compound could be used to synthesize polyamides or polyimines with tailored thermal stability, dielectric properties, or flame retardancy, owing to the presence of chlorine atoms.

The amine functionality also provides a reactive handle for surface modification. Grafting this compound onto the surface of materials like silica (B1680970) or carbon nanotubes could create novel stationary phases for chromatography or functionalized fillers for polymer composites. The specific substitution pattern on the aromatic ring could offer unique selectivity in separation applications.

Integrated Experimental and Computational Approaches for Mechanistic Understanding

To guide the development of new reactions and materials, a thorough understanding of the structure-property relationships of this compound is crucial. An integrated approach, combining experimental studies with computational modeling, will be instrumental in elucidating its chemical behavior.

Molecular docking studies, similar to those performed on other dichlorinated benzamide (B126) derivatives, could predict the binding affinity of this compound-based ligands with biological targets. mdpi.com This could accelerate the discovery of new bioactive compounds for pharmaceutical or agrochemical applications.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This theoretical understanding can help in predicting reaction outcomes, designing more efficient synthetic routes, and understanding the nature of intermolecular interactions in condensed phases. For instance, computational studies could model the impact of the chloro and methyl substituents on the basicity of the amine and the reactivity of the aromatic ring.

Expansion into Diverse Heterocyclic and Polycyclic Systems

The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic and polycyclic systems. The amine group is a versatile functional handle for a variety of cyclization reactions.

One promising direction is the construction of nitrogen-containing heterocycles. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrroles or pyridines. Furthermore, multi-component reactions involving this compound could provide rapid access to libraries of complex heterocyclic structures. The synthesis of heterocycles from various building blocks is a cornerstone of medicinal chemistry. researchgate.netrsc.orgislandscholar.ca

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-5-methylbenzylamine, and how do structural analogs inform optimization?

- Methodological Answer : A common approach involves reductive amination of 2,4-dichloro-5-methylbenzaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions. Structural analogs like 2-chloro-benzylamine (CHClN; CAS RN 89-93-0) and 4-chloro-benzylamine (CAS RN 104-86-9) suggest that electron-withdrawing substituents (e.g., Cl) on the aromatic ring may require elevated temperatures (80–100°C) for efficient imine formation . Comparative data on boiling points (e.g., 196–197°C for 2-methylbenzylamine ) can guide solvent selection (e.g., ethanol or toluene).

Q. How can purification and characterization challenges be addressed for this compound?

- Methodological Answer :

- Purification : Fractional distillation or recrystallization (using hexane/ethyl acetate) is recommended, leveraging differences in boiling points (e.g., 2-methylbenzylamine: 196–197°C ) and solubility.

- Characterization : Use NMR (¹H/¹³C) to confirm amine proton shifts (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 189.5 (CHClN). Reference analogs like 4-fluorobenzylamine hydrochloride (F.W. 161.5 ) for hydrochloride salt analysis.

Q. What safety protocols are critical during handling?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential respiratory and skin irritation. Safety data for 4-methoxybenzylchloride (CAS RN 824-94-2) recommends immediate decontamination with water and consultation with a physician upon exposure . Store under inert atmosphere (N) to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

- Methodological Answer : Perform molecular docking against targets like dopamine D2 or serotonin 5-HT3 receptors, as seen in benzamide derivatives synthesized from 4-amino-5-chloro-2-methoxybenzoic acid . Use PubChem data (e.g., InChIKey WKAJLWHPNIJUDZ ) to generate 3D conformers in software like AutoDock Vina. Validate binding affinity predictions with in vitro assays (IC measurements) .

Q. What strategies resolve contradictions in synthetic yield data across studies?

- Methodological Answer : Analyze variables such as solvent polarity (e.g., 1,4-dioxane vs. ethanol ) or catalyst loading. For example, sodium hypochlorite may alter reaction pathways in dichloro-substituted benzoic acid derivatives . Use design-of-experiments (DoE) to optimize parameters like temperature and pH, referencing purity standards (e.g., 99 atom% D in deuterated methylamines ).

Q. How can derivatization enhance analytical detection or biological activity?

- Methodological Answer :

- Analytical Enhancement : Convert to a fluorescent derivative via Schiff base formation with 2-formylpyridine (CHClNO ).

- Biological Enhancement : Synthesize amide derivatives (e.g., 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide ) to improve receptor binding. Monitor stability under physiological pH using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.